molecular formula C23H37NO3 B14401482 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87990-67-8

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid

Cat. No.: B14401482
CAS No.: 87990-67-8
M. Wt: 375.5 g/mol
InChI Key: JECBLTKOVRSVFA-UHFFFAOYSA-N
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Description

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methylpropan-2-yl group, and an anilino group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-cyclohexyl-2-methylpropan-2-ol with 4-nitrophenol to form the corresponding ether. This intermediate is then reduced to the aniline derivative, which is subsequently reacted with heptanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl methacrylate: Similar in structure due to the cyclohexyl group but differs in its ester functionality.

    1-Cyclohexyl-2-methyl-2-propanol: Shares the cyclohexyl and methylpropan-2-yl groups but lacks the anilino and heptanoic acid components.

Uniqueness

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it valuable for targeted research applications and the development of novel compounds.

Properties

CAS No.

87990-67-8

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[4-(1-cyclohexyl-2-methylpropan-2-yl)oxyanilino]heptanoic acid

InChI

InChI=1S/C23H37NO3/c1-4-5-7-12-21(22(25)26)24-19-13-15-20(16-14-19)27-23(2,3)17-18-10-8-6-9-11-18/h13-16,18,21,24H,4-12,17H2,1-3H3,(H,25,26)

InChI Key

JECBLTKOVRSVFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)CC2CCCCC2

Origin of Product

United States

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